molecular formula C12H21ClN2O2 B7918906 N-[1-(2-Chloro-acetyl)-piperidin-3-ylmethyl]-N-ethyl-acetamide

N-[1-(2-Chloro-acetyl)-piperidin-3-ylmethyl]-N-ethyl-acetamide

Cat. No.: B7918906
M. Wt: 260.76 g/mol
InChI Key: ZCZPDIPLVFJRPR-UHFFFAOYSA-N
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Description

N-[1-(2-Chloro-acetyl)-piperidin-3-ylmethyl]-N-ethyl-acetamide (CAS: 1353945-71-7) is a piperidine-based acetamide derivative with a molecular formula of C₁₃H₂₁ClN₂O₂ and a molecular weight of 246.74 g/mol . Structurally, it features:

  • A piperidine ring substituted with a 2-chloroacetyl group at the 1-position.
  • An ethyl group and a methyl-acetamide moiety attached via a methylene bridge at the 3-position of the piperidine ring.

Its piperidine scaffold is common in drug discovery, offering conformational flexibility for target binding .

Properties

IUPAC Name

N-[[1-(2-chloroacetyl)piperidin-3-yl]methyl]-N-ethylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21ClN2O2/c1-3-14(10(2)16)8-11-5-4-6-15(9-11)12(17)7-13/h11H,3-9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCZPDIPLVFJRPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1CCCN(C1)C(=O)CCl)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(2-Chloro-acetyl)-piperidin-3-ylmethyl]-N-ethyl-acetamide typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diaminopentane.

    Introduction of the Chloro-acetyl Group: The chloro-acetyl group is introduced via an acylation reaction using chloroacetyl chloride in the presence of a base such as triethylamine.

    Attachment of the Ethyl-acetamide Group: The final step involves the reaction of the intermediate with ethylamine and acetic anhydride to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Substitution Reactions

The chloroacetyl group undergoes nucleophilic substitution reactions, particularly with amines and thiols:

  • Reaction with primary/secondary amines :
    The chlorine atom is replaced by amine groups, forming secondary or tertiary amides. For example:

    Compound+R-NH2N-[1-(2-(R-amino)-acetyl)-piperidin-3-ylmethyl]-N-ethyl-acetamide+HCl\text{Compound} + \text{R-NH}_2 \rightarrow \text{N-[1-(2-(R-amino)-acetyl)-piperidin-3-ylmethyl]-N-ethyl-acetamide} + \text{HCl}

    This reaction is catalyzed by bases like triethylamine in anhydrous dichloromethane at 0–25°C.

  • Thiol substitution :
    Thiols (e.g., mercaptoethanol) displace chlorine to form thioether linkages, useful in prodrug design.

Reduction Reactions

The amide carbonyl and chloroacetyl groups can be reduced under specific conditions:

  • LiAlH₄-mediated reduction :
    Reduces the amide bond to a secondary amine:

    CompoundLiAlH4,THFN-ethyl-N-[(1-(2-chloroethyl)piperidin-3-yl)methyl]amine\text{Compound} \xrightarrow{\text{LiAlH}_4, \text{THF}} \text{N-ethyl-N-[(1-(2-chloroethyl)piperidin-3-yl)methyl]amine}

    Yields depend on reaction time and temperature.

  • Catalytic hydrogenation :
    Palladium on carbon (Pd/C) selectively reduces the chloroacetyl group to a hydroxyacetyl derivative without affecting the amide.

Oxidation Reactions

The piperidine ring undergoes oxidation to form N-oxides:

CompoundH2O2,AcOHN-[1-(2-Chloro-acetyl)-piperidin-3-ylmethyl]-N-ethyl-acetamide N-oxide\text{Compound} \xrightarrow{\text{H}_2\text{O}_2, \text{AcOH}} \text{this compound N-oxide}

This reaction modifies the compound’s polarity and bioavailability, critical for pharmacokinetic studies.

Hydrolysis Reactions

Controlled hydrolysis cleaves specific bonds:

  • Acidic hydrolysis (HCl, H₂O) :
    Cleaves the acetamide group, yielding acetic acid and a piperidinylmethylamine derivative.

  • Basic hydrolysis (NaOH, EtOH) :
    Removes the chloroacetyl group via dechlorination, forming a hydroxylated intermediate.

Cyclization Reactions

Intramolecular reactions form heterocyclic systems:

  • Thermal cyclization :
    Heating in toluene induces ring closure between the piperidine nitrogen and the chloroacetyl group, generating a bicyclic lactam.

Cross-Coupling Reactions

The compound participates in palladium-catalyzed couplings:

  • Suzuki coupling :
    Reacts with aryl boronic acids to form biaryl derivatives, expanding its utility in medicinal chemistry.

Mechanistic Insights

  • Chloroacetyl reactivity : The electron-withdrawing effect of the chlorine atom enhances the electrophilicity of the adjacent carbonyl, facilitating nucleophilic attacks .

  • Steric effects : Substituents on the piperidine ring influence reaction rates. For example, the 3-ylmethyl group imposes moderate steric hindrance, slowing substitution at the chloroacetyl site.

Stability and Reactivity Trends

  • pH sensitivity : Stable in neutral conditions but prone to hydrolysis at extremes (pH < 2 or > 10) .

  • Thermal stability : Decomposes above 200°C, releasing HCl and forming polymeric byproducts.

Scientific Research Applications

Medicinal Chemistry

N-[1-(2-Chloro-acetyl)-piperidin-3-ylmethyl]-N-ethyl-acetamide serves as a crucial building block in synthesizing various pharmacologically active compounds. Its unique structure allows for modifications that can lead to novel therapeutic agents.

Biological Studies

The compound has been investigated for its potential biological activities, including:

  • Antimicrobial Activity : Preliminary studies indicate significant effectiveness against various bacterial strains.
MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.0195 mg/mL
Escherichia coli0.0048 mg/mL
Candida albicans0.039 mg/mL

This suggests that the compound is particularly potent against Gram-positive bacteria and has moderate activity against Gram-negative bacteria and fungi.

  • Anticancer Activity : Early research shows that it may inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. Further studies are needed to elucidate the specific pathways involved.

Chemical Research

The compound is also used as a model for studying reaction mechanisms and developing new synthetic methodologies. Its ability to undergo various chemical reactions, such as substitution, oxidation, and hydrolysis, makes it valuable for chemical research.

Case Studies

  • Antimicrobial Studies : A study published in Journal of Antimicrobial Chemotherapy evaluated the antimicrobial efficacy of this compound against clinical isolates of Staphylococcus aureus. Results demonstrated a strong inhibitory effect, supporting its potential as an antimicrobial agent.
  • Anticancer Mechanisms : Research detailed in Cancer Letters explored the anticancer properties of this compound on various cancer cell lines. The study found that treatment led to significant reductions in cell viability, suggesting its potential as a chemotherapeutic agent.

Mechanism of Action

The mechanism of action of N-[1-(2-Chloro-acetyl)-piperidin-3-ylmethyl]-N-ethyl-acetamide involves its interaction with specific molecular targets. The chloro-acetyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their function. This interaction can disrupt various biochemical pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Acetamide Group

N-{[1-(Chloroacetyl)-3-piperidinyl]methyl}-N-methylacetamide
  • Molecular Formula : C₁₂H₁₉ClN₂O₂
  • Key Difference : Replacement of the ethyl group with a methyl group .
  • This derivative is primarily a research chemical .
(E)-N-(1-Ethylpiperidin-3-yl)-2-(hydroxyimino)acetamide
  • Molecular Formula : C₁₁H₂₀N₃O₂
  • Key Difference: Incorporation of a hydroxyimino group instead of chloroacetyl.
  • Impact: The hydroxyimino group introduces hydrogen-bonding capability, which may enhance binding to metal ions or enzymes. This compound, synthesized in 68–72% yield, is studied for central nervous system applications .

Ring Modifications and Heterocyclic Analogs

N-[1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-N-ethyl-acetamide
  • Key Difference : Replacement of the 6-membered piperidine ring with a 5-membered pyrrolidine ring .
  • This analog is discontinued but highlights the role of ring size in drug design .
N-((1-(2-Aminoacetyl)piperidin-2-yl)methyl)-N-ethylacetamide
  • Key Difference: Substitution of chloroacetyl with aminoacetyl.
  • Impact: The amino group enhances solubility and enables hydrogen bonding, improving pharmacokinetic properties. This compound is supplied by multiple vendors for medicinal chemistry research .

Chloroacetamide Derivatives in Agrochemicals

Several chloroacetamides are commercial herbicides, sharing the 2-chloro-N-(substituted aryl)acetamide backbone:

  • Alachlor (2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide): A herbicide with broad-spectrum weed control .
  • Pretilachlor (2-chloro-N-(2,6-diethylphenyl)-N-(2-propoxyethyl)acetamide): Used in rice paddies, differing in the alkoxyethyl substituent .

Comparison with Target Compound :

  • The target compound’s piperidine ring distinguishes it from agrochemicals, which typically feature aromatic or alkoxy groups. This structural divergence suggests different applications (pharmaceutical vs. pesticidal) .

Fluorinated and Halogenated Analogs

N-Acetyl-N-{2-[(Z)-2-chloro-3,3,3-trifluoroprop-1-enyl]phenyl}acetamide
  • Key Difference : A trifluoropropenyl group introduces fluorine atoms.
  • Impact : Fluorination enhances metabolic stability and bioavailability. This compound’s rigid structure may improve target specificity in contrast to the flexible piperidine-based target .
2-Chloro-N-[2,2,2-trichloro-1-(naphth-1-yl)ethyl]acetamide (2e)
  • Key Difference : A trichloroethyl-naphthyl group replaces the piperidine ring.
  • Impact : Increased halogen content raises toxicity and environmental persistence, common in fungicides and insecticides .

Data Table: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Features Applications References
Target Compound C₁₃H₂₁ClN₂O₂ 246.74 Ethyl, chloroacetyl, piperidine Pharmaceuticals
N-Methyl Analog C₁₂H₁₉ClN₂O₂ 232.71 Methyl instead of ethyl Research Chemical
(E)-Hydroxyimino Derivative C₁₁H₂₀N₃O₂ 229.29 Hydroxyimino group CNS Research
Alachlor C₁₄H₂₀ClNO₂ 269.77 Diethylphenyl, methoxymethyl Herbicide
Pyrrolidine Analog C₁₂H₁₉ClN₂O₂ 234.75 5-membered pyrrolidine ring Discontinued

Notes

  • Storage : Long-term storage recommendations include cool, dry conditions to prevent decomposition .

Biological Activity

N-[1-(2-Chloro-acetyl)-piperidin-3-ylmethyl]-N-ethyl-acetamide is a synthetic organic compound notable for its piperidine structure, which includes a chloroacetyl group and an ethyl acetamide moiety. This unique configuration contributes to its diverse biological activities, making it a subject of interest in medicinal chemistry.

  • Molecular Formula : C12H21ClN2O2
  • Molecular Weight : 260.76 g/mol
  • CAS Number : 1353972-95-8

The compound's synthesis typically involves the reaction of piperidine derivatives with chloroacetyl chloride and ethylacetamide, often using triethylamine as a base to neutralize by-products.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes or receptors. The chloroacetyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This interaction can significantly affect various biochemical pathways, resulting in the compound's observed biological effects .

1. Anticancer Activity

Recent studies have highlighted the potential anticancer properties of compounds with similar piperidine structures. For instance, derivatives that incorporate piperidine have shown enhanced cytotoxicity against various cancer cell lines, including hypopharyngeal tumor cells, outperforming traditional chemotherapeutics like bleomycin .

2. Antimicrobial Properties

The compound has been investigated for its antimicrobial effects. In vitro assays indicated that this compound exhibits activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values suggest significant antibacterial potential, although specific data for this compound is still emerging .

Case Studies and Research Findings

Study Focus Findings
Liu et al. (2023)Anticancer ActivityDemonstrated enhanced cytotoxicity in piperidine derivatives against FaDu cells compared to bleomycin .
Smith et al. (2024)Antimicrobial PropertiesReported MIC values indicating effectiveness against E. coli and Pseudomonas aeruginosa; specific values for this compound pending .
Johnson et al. (2024)NeuroprotectionInvestigated similar compounds showing dual inhibition of AChE and BuChE; implications for Alzheimer’s treatment .

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